molecular formula C11H10FNO5 B8289681 Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)-2-oxoacetate

Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)-2-oxoacetate

Cat. No. B8289681
M. Wt: 255.20 g/mol
InChI Key: SSZICLPRTYSQFE-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

A mixture of ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)-2-oxoacetate (15 g, 59 mmol) and Fe (46 g, 828 mmol) in AcOH (200 mL) was stirred at RT overnight. The solid was removed by filtration, and the solvent was removed under reduced pressure. The residue was partitioned with water and EtOAc. The organic layer was washed with brine, dried (MgSO4), and concentrated in vacuo to give ethyl 2-(5-amino-4-fluoro-2-methylphenyl)-2-oxoacetate (9.0 g, 70% yield), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 7.16 (d, J=6.9 Hz, 1 H), 6.91 (d, J=8.7 Hz, 1 H), 4.41 (q, J=7.2 Hz, 2 H), 2.50 (s, 3 H), 1.40 (t, J=7.2 Hz, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
46 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:4]([CH3:18])[CH:3]=1>CC(O)=O.[Fe]>[NH2:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([CH3:18])=[C:5]([C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)OCC)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
46 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned with water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)C(C(=O)OCC)=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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